molecular formula C6H10Cl2N2O2S B13471851 2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride

2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride

Cat. No.: B13471851
M. Wt: 245.13 g/mol
InChI Key: LKIANMLAHFHTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride is a compound with significant interest in various scientific fields. It is known for its unique structure, which includes a thiazole ring, making it a valuable molecule in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride can be achieved through several methods. One common approach involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in different solvents such as water, acetic acid, DMF, and ethanol. The reaction is facilitated by bases like sodium acetate, sodium carbonate, and triethylamine . Another method involves the condensation of dihydrothiazolone with aromatic or heterocyclic aldehydes in an aqueous sodium carbonate solution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents and bases, as well as the reaction temperature and time, are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring in its structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride is unique due to its specific thiazole ring position and the presence of the dihydrochloride salt form. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H10Cl2N2O2S

Molecular Weight

245.13 g/mol

IUPAC Name

2-amino-3-(1,3-thiazol-2-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C6H8N2O2S.2ClH/c7-4(6(9)10)3-5-8-1-2-11-5;;/h1-2,4H,3,7H2,(H,9,10);2*1H

InChI Key

LKIANMLAHFHTIT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.